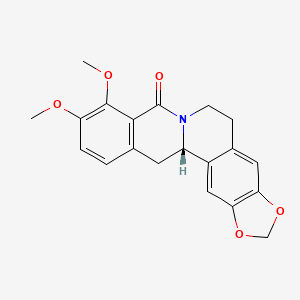

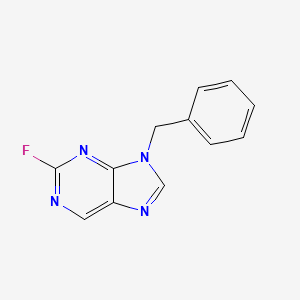

![molecular formula C24H24ClN3 B1207258 Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride CAS No. 550-15-2](/img/structure/B1207258.png)

Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Chemistry and Spectroscopy of Quinolinium Derivatives

Quinolinium derivatives have unique chemical and spectroscopic behaviors due to their structure as cross-conjugated and pseudo-cross-conjugated mesomeric betaines. These compounds exhibit distinct chemical reactions and structural differences based on their substitution patterns, which significantly impact their spectroscopic properties (Batsyts, Ramírez, Casado, Namyslo, & Schmidt, 2018).

2. Nonlinear Optical Applications

Quinolinium salts have been explored for their potential in nonlinear optical applications. For instance, π-conjugated styryl quinolinium chromophores demonstrated significant potential in photonic applications due to their large first hyperpolarizability values, making them promising for future developments in this field (Jeong, Kim, Campo, Lee, Jeon, Wenseleers, Jazbinsek, Yun, & Kwon, 2015).

3. Antimicrobial Activity

Quinolinium chloride derivatives have shown promise in antimicrobial applications. Some derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal properties, suggesting potential use in developing new antimicrobial agents (Empel, Kisiel, Wojtyczka, Kępa, Idzik, Sochanik, Wąsik, & Zięba, 2018).

4. Photoelectric Conversion

Some hemicyanine derivatives of quinolinium salts have been utilized in photoelectric conversion studies. These compounds, when used to sensitize nanocrystalline TiO2 electrodes, have shown efficient charge separation under simulated solar light, indicating potential applications in solar energy conversion (Wang, Li, Huang, Wang, Wei, Jin, & Li, 2000).

5. Synthesis and Characterization of Novel Derivatives

Research has been conducted on the synthesis and characterization of various quinolinium derivatives, including vinyl N-alkylated quinolinium salts. These studies involve detailed spectroscopic analysis and structural determination, contributing to the understanding and potential use of these compounds in various scientific applications (Nycz, Czyż, Szala, Małecki, Shaw, Gilmore, & Jon, 2016).

6. Antitumor and Antiangiogenic Activities

Quinolinium chloride derivatives have also been explored for their antitumor and antiangiogenic activities. Some studies have shown that these compounds can inhibit the growth of tumor cells and prevent the formation of new blood vessels required for tumor growth, indicating their potential in cancer therapy (Lam, Lee, Kok, Wong, Lau, Cheng, Wong, Tong, Chan, Chan, Tang, Cheng, Hau, Bian, Gambari, & Chui, 2016).

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

Eigenschaften

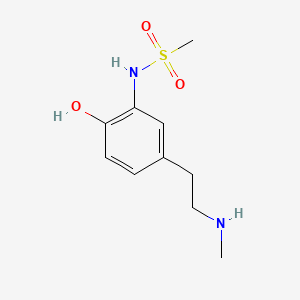

IUPAC Name |

2-[(3,6-dimethyl-2-phenylpyrimidin-3-ium-4-yl)methylidene]-1-ethylquinoline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N3.ClH/c1-4-27-21(15-14-19-10-8-9-13-23(19)27)17-22-16-18(2)25-24(26(22)3)20-11-6-5-7-12-20;/h5-17H,4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQBMVUAVTYSTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=[N+](C(=NC(=C2)C)C3=CC=CC=C3)C)C=CC4=CC=CC=C41.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride | |

CAS RN |

550-15-2 | |

| Record name | Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

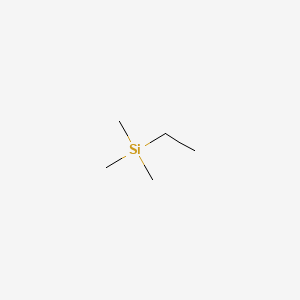

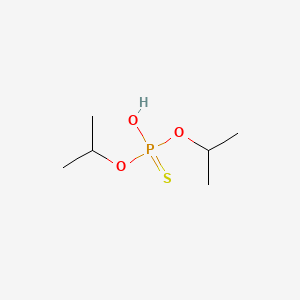

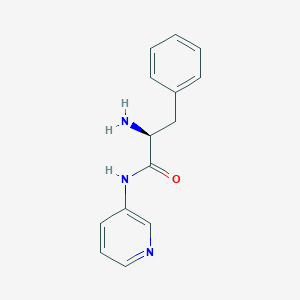

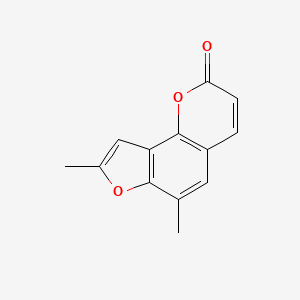

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.